Carboxyatractylate

Description

Carboxyatractylate (CAT) is a potent, high-affinity inhibitor of the mitochondrial adenine nucleotide translocase (ANT), a key protein responsible for exchanging cytosolic ADP with mitochondrial ATP across the inner mitochondrial membrane . By binding to ANT, this compound blocks nucleotide transport, effectively decoupling mitochondrial respiration from ATP synthesis. This property has made it a critical tool in studying mitochondrial bioenergetics, particularly in distinguishing ANT-mediated proton leaks from those catalyzed by uncoupling proteins (UCPs) .

Properties

IUPAC Name |

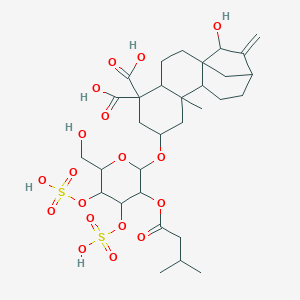

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATIOBERWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33286-30-5 (di-potassium salt) | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30865669 | |

| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35988-42-2 | |

| Record name | Carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Radiolabeling with Tritium ([³H]KBH₄)

A seminal method for preparing tritium-labeled CATR involves the oxidation of the primary alcohol group in its glucose disulfate moiety, followed by reduction with [³H]potassium borohydride ([³H]KBH₄). The protocol, optimized by Ishiyama et al., proceeds as follows:

-

Oxidation : this compound is treated with dicyclohexylcarbodiimide (DCC) and phosphorus pentoxide (P₂O₅) under anhydrous conditions in dimethylsulfoxide (DMSO). This step selectively oxidizes the C6 primary alcohol of the glucose unit to an aldehyde.

-

Reduction : The aldehyde intermediate is reduced with [³H]KBH₄, introducing tritium at the C6 position. This reaction is conducted at controlled temperatures to minimize side reactions.

-

Purification : The labeled product is sequentially purified using DEAE-cellulose (DE 52) and Cellulofine GCL 25 column chromatography, ensuring removal of unreacted reagents and byproducts.

Table 1: Key Parameters for Tritium Labeling of this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | DCC, P₂O₅, DMSO, anhydrous, 25°C | Conversion of C6 alcohol to aldehyde |

| Reduction | [³H]KBH₄, 0°C, 30 min | Incorporation of ³H at C6 |

| Purification | DE 52 → Cellulofine GCL 25 | ≥95% purity, single TLC spot (Rf = 0.42) |

This method yields CATR with specific radioactivity suitable for binding assays and mitochondrial transport studies. The radiolabeled compound retains biological activity, including inhibition of State 3 respiration and binding affinity to the adenine nucleotide carrier comparable to native CATR.

Quality Control and Analytical Validation

Ensuring the fidelity of synthesized or extracted CATR necessitates multimodal analytical validation:

-

Thin-Layer Chromatography (TLC) : Authentic CATR exhibits an Rf value of 0.42 under standardized conditions (silica gel, chloroform:methanol:water = 65:35:10). Radiolabeled batches must match this Rf to confirm structural integrity.

-

Biological Activity Assays :

-

Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide definitive structural confirmation, though these data are seldom published due to proprietary constraints.

Table 2: Analytical Benchmarks for this compound Quality Control

| Parameter | Method | Acceptance Criterion |

|---|---|---|

| Purity | TLC | Single spot (Rf = 0.42) |

| Biological Activity | Oxygen consumption assay | ≥90% inhibition of State 3 respiration |

| Radiolabeling | Scintillation counting | Specific activity ≥74 kBq/μmol |

Applications and Implications

The preparation of high-purity this compound is indispensable for probing mitochondrial ADP/ATP transport mechanisms. Radiolabeled CATR enables kinetic studies of nucleotide translocation, while unlabeled forms facilitate structural biology efforts. Recent advances in tritiation protocols underscore the compound’s enduring relevance in metabolic research . Future directions may explore recombinant biosynthesis or CRISPR-edited plant platforms to enhance yield and sustainability.

Chemical Reactions Analysis

Types of Reactions: Carboxyatractyloside (potassium salt) primarily undergoes reactions related to its inhibitory function on ANT. These reactions include binding to the nucleoside binding site of ANT on the cytoplasmic side of the inner mitochondrial membrane, leading to the stabilization of the c conformation of ANT .

Common Reagents and Conditions: The compound is often used in aqueous solutions, with typical concentrations ranging from 1-5 µM for experimental purposes . It is stable under standard laboratory conditions and can be stored at -20°C to maintain its activity .

Major Products Formed: The primary product of the interaction between carboxyatractyloside (potassium salt) and ANT is the inhibition of ADP/ATP exchange, leading to mitochondrial dysfunction and apoptosis .

Scientific Research Applications

Pharmacological Applications

Carboxyatractylate has garnered attention for its role in mitochondrial function and its potential therapeutic implications. Primarily, it acts as an inhibitor of the ANT, which is crucial for ATP/ADP exchange across the mitochondrial membrane.

Therapeutic Potential

- Antitumor Activity : Research indicates that this compound may exhibit antitumor properties, particularly in breast cancer and leukemia models .

- Antimicrobial Effects : It has demonstrated efficacy against various pathogens, suggesting potential use in treating infections .

Toxicological Considerations

Despite its therapeutic potential, this compound is recognized for its toxicity. It is one of the primary toxic constituents in Xanthii Fructus, necessitating careful consideration in pharmacokinetic studies .

Toxicity Profile

- Hepatotoxicity and Nephrotoxicity : Studies have shown that this compound can induce liver and kidney damage, highlighting the need for monitoring in therapeutic contexts .

- Safety Measures : Handling precautions are essential due to its toxic effects upon ingestion or skin contact .

Bioenergy Applications

This compound's properties extend into bioenergy research, particularly in developing sustainable energy sources.

Biofuel Production

- The oil extracted from Xanthium seeds, which contains low levels of this compound, has been explored as a potential biofuel source due to its high lipid content (up to 42%) .

Case Studies and Research Findings

The following table summarizes key studies that illustrate the diverse applications of this compound:

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Fan et al., 2019 | Pharmacological Effects | Demonstrated antitumor activity in vitro against breast cancer cells. |

| Sheng et al., 2019 | Toxicology | Identified hepatotoxic effects in animal models following administration of Xanthii Fructus. |

| Kamboj & Saluja, 2010 | Antimicrobial Activity | Showed effectiveness against bacterial strains including Staphylococcus epidermidis. |

| Chang et al., 2013 | Biofuel Research | Suggested potential for seed oil as a sustainable biofuel source with minimal contamination from toxic compounds. |

Mechanism of Action

Carboxyatractyloside (potassium salt) exerts its effects by binding to the adenine nucleotide translocator (ANT) on the cytoplasmic side of the inner mitochondrial membrane . This binding stabilizes the c conformation of ANT, preventing the exchange of ADP and ATP across the membrane. As a result, the permeability transition pore (PTP) opens, leading to the loss of mitochondrial membrane potential and the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carboxyatractylate vs. Bongkrekate (BKA)

- Mechanism : Both this compound and BKA inhibit ANT, but they bind to distinct conformational states. This compound preferentially binds to the cytosolic-facing "c-state" of ANT, while BKA targets the matrix-facing "m-state" .

- Potency : this compound exhibits higher potency, requiring lower concentrations (2.02 ± 0.2 nmol/mg protein) to fully inhibit ANT compared to BKA (8 nmol/mg protein) .

This compound vs. Atractylate

- Affinity : this compound binds ANT with ~10-fold higher affinity than atractylate (2.02 nmol/mg vs. 22.5 nmol/mg protein required for inhibition) .

- pH Sensitivity : The recoupling effect of this compound on fatty acid-induced uncoupling increases at alkaline pH (7.0→7.8), whereas atractylate’s efficacy is less pH-dependent .

This compound vs. GDP (Guanosine Diphosphate)

- Target Specificity : GDP is a classical inhibitor of UCPs but also partially inhibits ANT, whereas this compound is specific to ANT .

- Additivity: In skeletal muscle mitochondria, this compound and GDP exhibit non-additive inhibition of proton conductance.

- Tissue-Specific Effects : In brown adipose tissue (BAT), this compound shows minimal inhibition of UCP1-mediated uncoupling due to UCP1’s high abundance, while GDP effectively inhibits UCP1 .

This compound vs. N-Ethylmaleimide (NEM)

- Interaction with ANT : this compound inhibits NEM incorporation into ANT, whereas BKA permits it, reflecting differential effects on ANT’s conformational states .

- Functional Impact : NEM modifies ANT’s cysteine residues, irreversibly inactivating the transporter, while this compound’s inhibition is reversible upon removal .

Key Research Findings and Data Tables

Table 1: Inhibitory Concentrations of ANT Inhibitors

| Inhibitor | Concentration Required (nmol/mg protein) | Reference |

|---|---|---|

| This compound | 2.02 ± 0.2 | |

| Bongkrekate | 8.0 | |

| Atractylate | 22.5 |

Table 2: Proton Conductance Inhibition in Skeletal Muscle Mitochondria

| Condition | % Inhibition at 180 mV | Reference |

|---|---|---|

| This compound alone | 60 ± 5% | |

| GDP alone | 45 ± 4% | |

| This compound + GDP | 62 ± 6% |

Table 3: pH-Dependent Recoupling Efficacy

| Condition (pH 7.8) | Recoupling Effect (%) | Reference |

|---|---|---|

| This compound + Palmitate | 85 ± 7 | |

| Glutamate + Palmitate | 20 ± 3 |

Unique and Indirect Effects of this compound

- UCP Inhibition: this compound indirectly inhibits UCP2 and UCP3 by blocking ANT, which modulates proton leak pathways linked to these proteins .

Experimental Considerations

- Specificity Limitations: While this compound is highly specific to ANT in most tissues, its indirect effects on UCP2/UCP3 in systems with low ANT abundance (e.g., kidney) necessitate validation via genetic knockout models .

- Competitive Interactions : this compound’s efficacy is reduced in the presence of ADP or ATP, which compete for ANT binding .

Biological Activity

Carboxyatractylate (CATR) is a potent mitochondrial inhibitor derived from the plant Xanthium strumarium, commonly known as cocklebur. This compound has garnered attention due to its significant biological activities, particularly its effects on mitochondrial function and its toxicity in various organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies of intoxication, and relevant research findings.

This compound functions primarily as an inhibitor of oxidative phosphorylation in mitochondria. It mimics adenosine diphosphate (ADP) and blocks the translocation of ADP and adenosine triphosphate (ATP) across the mitochondrial membrane by inhibiting the adenine nucleotide translocator (ANT). This inhibition disrupts ATP production, leading to severe metabolic consequences such as hypoglycemia, tissue hypoxia, and potentially fatal outcomes.

Key Findings:

- Inhibition of Mitochondrial Function : this compound inhibits mitochondrial respiratory chain complexes, particularly affecting complex I and IV, which are crucial for ATP synthesis. This inhibition can lead to decreased mitochondrial membrane potential and increased ADP/ATP ratios in cells treated with CATR .

- Autophagy Activation : Research indicates that low concentrations of CATR can activate autophagy pathways in liver cells (HepG2), promoting the degradation of triglycerides and potentially offering protective effects against fatty liver disease .

Toxicological Studies

This compound is known for its toxicity, especially in livestock. A notable case involved a 19-month-old Korean native cow that died after ingesting silage contaminated with cocklebur fruits containing CATR. The pathological findings included significant liver damage characterized by centrilobular hepatic necrosis, hemorrhages, and systemic damage due to acute poisoning.

Case Study Summary:

- Subject : 19-month-old Korean native cow

- Cause : Ingestion of silage containing cocklebur fruits

- Symptoms : Acute abdominal pain, depression, convulsions

- Pathological Findings : Enlarged liver with hemorrhages; confirmed CATR presence via high-performance liquid chromatography (HPLC) .

Research Findings

A variety of studies have investigated the biological activity of this compound:

- Mitochondrial Binding Studies : Research has shown that this compound exhibits a high affinity for mitochondrial proteins, facilitating the isolation of the ADP/ATP carrier from mitochondria. This property is critical for understanding how CATR interacts with mitochondrial membranes and affects cellular metabolism .

- Effects on Lipid Metabolism : In vitro studies demonstrated that CATR treatment led to significant reductions in lipid content in steatotic liver cells by enhancing autophagic processes. These findings suggest potential therapeutic applications for managing metabolic disorders like fatty liver disease .

Data Table: Biological Effects of this compound

| Parameter | Effect of this compound |

|---|---|

| Mitochondrial Complex Activity | Inhibition of complexes I and IV |

| ADP/ATP Ratio | Increased in treated cells |

| Autophagy Activation | Enhanced degradation of triglycerides |

| Toxicity | Severe hepatic necrosis in livestock |

| Symptoms in Intoxication | Abdominal pain, convulsions, coma |

Q & A

Q. What is the primary biochemical role of carboxyatractylate, and how is it experimentally validated?

Q. How to resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies in Kd/IC50 values (e.g., 0.2 µM vs. 50 nM) arise from:

- Species-specific AAC isoforms : Bovine AAC1 vs. rat AAC2 .

- Detergent effects : Triton X-100 alters AAC conformation, reducing this compound affinity by 40% compared to digitonin-solubilized carriers .

- Assay temperature : Binding affinity decreases by 30% at 4°C vs. 25°C .

Methodological Recommendations :

Q. What experimental designs mitigate interference from this compound in studies of mitochondrial permeability transition pores (mPTP)?

this compound indirectly affects mPTP by depleting matrix ATP. To isolate mPTP activity:

- ATP supplementation : Add 2–5 mM Mg-ATP to bypass AAC inhibition .

- Genetic models : Use AAC-knockout cells with inducible mPTP components (e.g., cyclophilin D) .

- Time-resolved assays : Monitor calcium-induced pore opening within 1–2 minutes to limit secondary ATP depletion effects .

Q. How to detect this compound-protein interactions beyond AAC in proteomic studies?

- Chemical crosslinking : Use bifunctional reagents (e.g., DSS) to stabilize transient interactions, followed by LC-MS/MS .

- Competitive pull-down assays : Pre-treat lysates with bongkrekic acid to displace AAC-bound this compound, isolating non-AAC interactors .

- SDS-PAGE validation : this compound-bound proteins exhibit reduced electrophoretic mobility due to conformational changes .

Data Contradiction Analysis Framework

For conflicting results (e.g., this compound’s role in apoptosis):

Identify variables : Compare cell types (cancer vs. primary), AAC expression levels, and assay endpoints (cytochrome c release vs. caspase activation) .

Apply statistical rigor : Use multivariate regression to isolate this compound’s effect from confounding factors (e.g., ROS generation) .

Leverage structural insights : Map disputed findings to AAC conformational states (c-state vs. m-state) using molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.